![molecular formula C12H12N2O B2421614 N-(3-methoxyphenyl)pyridin-3-amine CAS No. 1268526-06-2](/img/structure/B2421614.png)
N-(3-methoxyphenyl)pyridin-3-amine
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Overview
Description
“N-(3-methoxyphenyl)pyridin-3-amine” is a chemical compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “N-(3-methoxyphenyl)pyridin-3-amine” is 1S/C12H12N2O/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h2-9,14H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(3-methoxyphenyl)pyridin-3-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms .Scientific Research Applications
- Researchers have synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and evaluated their anticancer potential. These compounds demonstrated moderate to good activity against human cancer cell lines, including MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast) . The most potent variants contained methoxy and nitro groups in the benzamide moiety.
- In the pursuit of selective COX-2 inhibitors with fewer adverse effects, researchers designed and synthesized a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines. While not directly related to our compound, this highlights the significance of pyridine derivatives in medicinal chemistry .
- Pyridine derivatives, including our compound, exhibit a broad spectrum of biological activities. These include anti-cancer, antimicrobial, antiviral, anti-inflammatory, antibacterial, antitumor, antioxidant, anticonvulsant, and antifungal properties . Their structural versatility makes them valuable in drug discovery.
- The pyridine scaffold is widespread in nature and serves as a key structural unit in various natural products . Researchers often explore pyridine derivatives for their potential therapeutic applications.
- FDA-approved drugs containing pyridine moieties include cicletanine (used for hypertension treatment) and crizotinib (an anticancer agent) . These examples underscore the clinical relevance of pyridine-based compounds.
- Nitrogen-bearing heterocyclic moieties, such as pyridine, play a crucial role in medicinal chemistry. Their synthesis and exploration contribute to the development of new efficient drugs .
Anticancer Activity
COX-2 Inhibition
Biological Properties
Natural Product Building Blocks
FDA-Approved Examples
Synthetic Intermediates
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Pyridopyrimidine derivatives, which include compounds like “N-(3-methoxyphenyl)pyridin-3-amine”, have shown therapeutic interest and have been the subject of numerous publications, studies, and clinical trials . These compounds have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
N-(3-methoxyphenyl)pyridin-3-amine is an inhibitor of both the FLT3-ITD and BCR-ABL pathways . These pathways are critical in the development and progression of certain types of cancers, including acute myeloid leukemia (AML) .
Mode of Action
This compound interacts with its targets by inhibiting the activity of the FLT3-ITD and BCR-ABL pathways . This inhibition disrupts the normal functioning of these pathways, leading to changes in cellular processes that can slow or stop the growth of cancer cells .
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways play crucial roles in cell proliferation and survival . By inhibiting these pathways, N-(3-methoxyphenyl)pyridin-3-amine disrupts these processes, potentially leading to the death of cancer cells .
Result of Action
The inhibition of the FLT3-ITD and BCR-ABL pathways by N-(3-methoxyphenyl)pyridin-3-amine can lead to the death of cancer cells . This compound has shown potent inhibitory effects against clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .
properties
IUPAC Name |
N-(3-methoxyphenyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-6-2-4-10(8-12)14-11-5-3-7-13-9-11/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUGWFYUSVTMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)pyridin-3-amine |
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